molecular formula C19H36N2O8 B1612321 N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine CAS No. 250612-31-8

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Cat. No. B1612321
M. Wt: 420.5 g/mol
InChI Key: RTHQDNQOODHVLK-UHFFFAOYSA-N
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Description

N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine is an organic compound with the empirical formula C19H36N2O8 . It is a derivative of 4,7,10-Trioxa-1,13-tridecanediamine, which can be used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots for semiconductor applications .


Synthesis Analysis

The synthesis of 4,7,10-Trioxa-1,13-tridecanediamine, the base molecule, can be achieved through a two-step reaction involving acrylonitrile and ethylene glycol . The specific synthesis process of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine is not detailed in the search results.


Molecular Structure Analysis

The molecular weight of N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine is 420.50 . The SMILES string representation of the molecule is O=C(CCC(O)=O)NCCCOCCOCCOCCCNC(OC(C)(C)C)=O .

It is stable for at least 2 years when stored at -20°C . The compound is soluble in DMF .

Scientific Research Applications

Biotin Derivatives for Peptide Labeling

Bartos et al. (2009) described the synthesis of biotin derivatives using oligoethylene-glycol based water-soluble biotin for labeling peptides with limited solubility in aqueous solutions. 4,7,10-trioxa-1,13-tridecanediamine played a critical role in enhancing water solubility and was effective in biotinylation of peptides (Bartos, Uray, & Hudecz, 2009).

Enhancing Cell Culture and Migration

Lim et al. (2020) investigated the plasma polymerized 4,7,10-trioxa-1,13-tridecanediamine (ppTTDDA) film for improving bovine aortic endothelial cell culture and migration. This biocompatible surface significantly enhanced cell adhesion, proliferation, and migration without extracellular matrix proteins (Lim et al., 2020).

Water Soluble Biotin Derivatives in Cancer Therapy

Wilbur et al. (1997) synthesized water-soluble, radioiodinated biotin derivatives incorporating 4,7,10-trioxa-1,13-tridecanediamine for antibody pretargeting in cancer therapy. These derivatives showed enhanced stability against biotinidase degradation in serum (Wilbur, Hamlin, Pathare, & Weerawarna, 1997).

Photoluminescent Carbon Nanodots for Bioimaging

Liu et al. (2011) and Ding et al. (2013) utilized 4,7,10-trioxa-1,13-tridecanediamine in the synthesis of photoluminescent carbon nanodots. These nanodots exhibited excellent biocompatibility and multicolor photoluminescent properties, making them suitable for bioimaging applications (Liu et al., 2011) (Ding et al., 2013).

Biocompatible Polyamides

Maglio et al. (1999) reported the synthesis of biocompatible polyamides containing 4,7,10-trioxa-1,13-tridecanediamine. These polyamides demonstrated potential for biodegradability and biocompatibility, making them suitable for biomedical applications (Maglio, Maglio, Oliva, & Palumbo, 1999).

Amphiphilic Carbon Quantum Dots

Choi et al. (2017) synthesized highly fluorescent and amphiphilic carbon quantum dots using 4,7,10-trioxa-1,13-tridecanediamine. These quantum dots showed a high fluorescence quantum yield and solubility in various solvents, making them applicable in bioimaging and other nanotechnology fields (Choi et al., 2017).

Detection and Determination of Hemoglobin

Arshad et al. (2020) utilized 4,7,10-trioxa-1,13-tridecanediamine in the synthesis of luminescent carbogenic dots for sensitive detection of hemoglobin in biological samples. This innovative approach demonstrates the potential of these dots in medical diagnostics and environmental monitoring (Arshad et al., 2020).

Drug Delivery Systems

Pawlaczyk and Schroeder (2020) developed dendrimer-functionalized hybrid materials incorporating 4,7,10-trioxa-1,13-tridecanediamine for drug delivery. These materials showed high adsorption capacities for bioactive acids, indicating their potential in pharmaceutical applications (Pawlaczyk & Schroeder, 2020).

Safety And Hazards

The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It should be protected from light and moisture .

properties

IUPAC Name

4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQDNQOODHVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619335
Record name 2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

CAS RN

250612-31-8
Record name 2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

preparation from 1-(tert-butoxycarbonylamino)-4,7,10-trioxa-13-tridecanamine (5 g) and succinic anhydride (1.98) gave 7 g crude product. LCMS (Method 6): Rt 3.34 min; m/z (M+1) 421 Calcd: 421
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Asamitsu, S Asamitsu - … Ligands: Understanding the Function of Non …, 2020 - Springer
A G-quadruplex (quadruplex) is a nucleic acid secondary structure adopted by guanine-rich sequences and is considered to be relevant to various pharmacological and biological …
Number of citations: 39 link.springer.com
M Davydova, GD Le Roi, P Adumeau… - JoVE (Journal of …, 2019 - jove.com
Maleimide-bearing bifunctional probes have been employed for decades for the site-selective modification of thiols in biomolecules, especially antibodies. Yet maleimide-based …
Number of citations: 6 www.jove.com
D Majonis, O Ornatsky, D Weinrich… - …, 2013 - ACS Publications
Dual-Purpose Polymer Labels for Fluorescent and Mass Cytometric Affinity Bioassays | Biomacromolecules ACS ACS Publications C&EN CAS Find my institution Blank image Log In …
Number of citations: 26 pubs.acs.org
P Adumeau, M Davydova, BM Zeglis - Bioconjugate chemistry, 2018 - ACS Publications
Maleimide-bearing bifunctional chelators have been used extensively for the site-selective bioconjugation and radiolabeling of peptides and proteins. However, bioconjugates obtained …
Number of citations: 34 pubs.acs.org
S Pérez-Rentero, S Grijalvo, G Peñuelas, C Fàbrega… - Molecules, 2014 - mdpi.com
Oligonucleotide gold nanoparticle conjugates are being used as diagnostic tools and gene silencing experiments. Thiol-chemistry is mostly used to functionalize gold nanoparticles with …
Number of citations: 21 www.mdpi.com
Y Wang - 2023 - researchspace.auckland.ac.nz
The therapeutic glycoprotein, erythropoietin (EPO) is generally produced by human recombinant protein expression, which renders a complex mixture of glycoforms that share the same …
Number of citations: 0 researchspace.auckland.ac.nz
ZP Gates - 2014 - search.proquest.com
The total chemical synthesis of proteins has been a longstanding goal in organic chemistry. Native chemical ligation has rendered protein total synthesis straightforward; however, for …
Number of citations: 0 search.proquest.com
DL Roi - 2023 - academicworks.cuny.edu
The role of antibody-based molecular agents for diagnosis and therapy of cancer has expanded significantly over the past decades. However, most of these constructs are synthesized …
Number of citations: 0 academicworks.cuny.edu
R Wehlauch - 2016 - edoc.unibas.ch
This thesis is divided into four chapters presenting distinct research projects that address challenges in the fields of functional systems chemistry, chemical biology, and the total …
Number of citations: 4 edoc.unibas.ch
G Dewaele-Le Roi - 2023 - search.proquest.com
The role of antibody-based molecular agents for diagnosis and therapy of cancer has expanded significantly over the past decades. However, most of these constructs are synthesized …
Number of citations: 0 search.proquest.com

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